molecular formula C7H6ClNO3 B1587650 2-Chloro-6-nitrobenzenemethanol CAS No. 50907-57-8

2-Chloro-6-nitrobenzenemethanol

Cat. No.: B1587650
CAS No.: 50907-57-8
M. Wt: 187.58 g/mol
InChI Key: NXNWDPRVHZOPBJ-UHFFFAOYSA-N
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Description

2-Chloro-6-nitrobenzenemethanol (CAS 50907-57-8) is a substituted benzene derivative with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol . Its structure consists of a benzene ring substituted with a chlorine atom at position 2, a nitro group (-NO₂) at position 6, and a hydroxymethyl (-CH₂OH) group (Figure 1). The compound’s reactivity is influenced by the electron-withdrawing nitro and chloro groups, which polarize the aromatic ring and enhance the acidity of the hydroxyl group.

Properties

IUPAC Name

(2-chloro-6-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNWDPRVHZOPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405475
Record name 2-Chloro-6-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50907-57-8
Record name 2-Chloro-6-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

(2-chloro-6-nitrophenyl)methanol, also known as Benzenemethanol, 2-chloro-6-nitro- or 2-Chloro-6-nitrobenzenemethanol, is a compound that has been studied for its potential inhibitory effects on certain enzymes. One such enzyme is PqsD, a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa.

Biochemical Analysis

Biological Activity

2-Chloro-6-nitrobenzenemethanol is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.

  • Molecular Formula : C7_7H6_6ClNO2_2
  • Molecular Weight : 171.58 g/mol
  • Appearance : Solid, ranging from white to orange to green powder
  • Melting Point : 36 °C
  • Boiling Point : 241 °C

The compound is sensitive to air and should be stored under inert gas conditions to maintain its stability .

Antitumor Activity

Recent studies have shown that derivatives of this compound exhibit significant antitumor properties. For instance, metal complexes formed with this compound have been reported to induce apoptosis in various cancer cell lines, including A549 lung cancer cells and Caco-2 colon adenocarcinoma cells. The effectiveness of these complexes was evaluated using the MTT assay, which measures cell viability.

ComplexCell LineConcentration (µM)% Growth SuppressionIC50 (µM)
Complex 1A5492075.708.82
Complex 1Caco-22072.70-
Complex 2Caco-26059.57-

These results indicate that the complexes derived from this compound can effectively suppress tumor cell proliferation, suggesting their potential as anticancer agents .

The mechanism by which these compounds exert their effects involves the induction of apoptosis, a process characterized by programmed cell death. The studies suggest that the presence of metal ions in these complexes enhances their biological activity, potentially through the generation of reactive oxygen species (ROS) or by interfering with cellular signaling pathways involved in cell survival and proliferation .

Case Studies

  • Study on A549 and Caco-2 Cells :
    • Researchers treated A549 lung cancer cells and Caco-2 colon adenocarcinoma cells with varying concentrations of metal complexes derived from this compound.
    • Results indicated a dose-dependent response, with significant growth suppression observed at lower concentrations for complex 1.
  • Comparative Study with Other Compounds :
    • In comparative studies, the antitumor efficacy of this compound derivatives was evaluated against known chemotherapeutic agents.
    • The findings revealed that certain derivatives exhibited comparable or superior activity, warranting further investigation into their therapeutic potential .

Comparison with Similar Compounds

Positional Isomers: 2-Chloro-4-nitrobenzyl Alcohol

CAS 52301-88-9 shares the same molecular formula (C₇H₆ClNO₃) and functional groups as 2-Chloro-6-nitrobenzenemethanol but differs in the nitro group’s position (position 4 instead of 6) . This positional isomerism alters electronic effects:

  • Hydrogen Bonding : The nitro group’s position may influence hydrogen-bonding networks in crystalline states, as seen in studies on molecular aggregation patterns .

Ethanol Derivative: 2-(2-Chloro-6-nitrophenyl)ethanol

CAS 102493-68-5 (molecular formula C₈H₈ClNO₃, MW 201.61 g/mol) replaces the hydroxymethyl group with an ethanol (-CH₂CH₂OH) chain . Key differences include:

  • Solubility: The longer alkyl chain may increase lipophilicity, reducing water solubility compared to the methanol derivative.

Aldehyde Analog: 2-Chloro-6-nitrobenzaldehyde

This compound (molecular formula C₇H₄ClNO₃, MW 185.57 g/mol) substitutes the hydroxymethyl group with an aldehyde (-CHO) . Key distinctions:

  • Reactivity: Aldehydes undergo nucleophilic additions (e.g., Grignard reactions) and oxidize readily to carboxylic acids, unlike the alcohol group in this compound.
  • Stability : Aldehydes are generally more reactive and prone to polymerization under acidic conditions.

Methyl-Substituted Analog: (2-Chloro-6-methylphenyl)methanol

CAS 77206-89-4 (molecular formula C₈H₉ClO , MW 156.61 g/mol) replaces the nitro group with a methyl (-CH₃) group . Differences include:

  • Electronic Properties : The absence of the nitro group reduces electron withdrawal, decreasing ring polarization and hydroxyl group acidity.
  • Applications : Methyl-substituted derivatives are often used as intermediates in less polar solvents due to reduced polarity.

Phenol Derivative: 2-Chloro-6-methyl-3-nitrophenol

CAS 39183-20-5 (molecular formula C₇H₆ClNO₃, MW 187.58 g/mol) replaces the hydroxymethyl group with a phenolic -OH . Notable contrasts:

  • Acidity: The phenolic -OH is significantly more acidic (pKa ~10) than the benzylic alcohol (pKa ~15–16), enabling deprotonation under milder conditions.
  • Crystal Packing: Phenolic hydroxyls participate in stronger hydrogen bonds, influencing solid-state packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-nitrobenzenemethanol
Reactant of Route 2
2-Chloro-6-nitrobenzenemethanol

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